molecular formula C9H10ClNO2S B12121618 (1Z)-N-(4-methylphenyl)sulfonylethanimidoyl chloride

(1Z)-N-(4-methylphenyl)sulfonylethanimidoyl chloride

Cat. No.: B12121618
M. Wt: 231.70 g/mol
InChI Key: XRVVHEXJOALLIM-FLIBITNWSA-N
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Description

Preparation Methods

The synthesis of Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of ethanimidoyl chloride with 4-methylphenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: It can react with nucleophiles to form addition products.

    Condensation Reactions: It can undergo condensation reactions with amines to form imines or amides.

Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It can be used in the synthesis of biologically active molecules.

    Medicine: It may be involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- can be compared with similar compounds such as:

The uniqueness of Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- lies in its specific reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

(1Z)-N-(4-methylphenyl)sulfonylethanimidoyl chloride

InChI

InChI=1S/C9H10ClNO2S/c1-7-3-5-9(6-4-7)14(12,13)11-8(2)10/h3-6H,1-2H3/b11-8-

InChI Key

XRVVHEXJOALLIM-FLIBITNWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)Cl

Origin of Product

United States

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